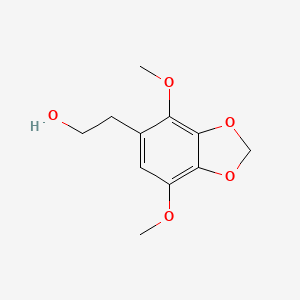
2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is a chemical compound characterized by the presence of a benzodioxole ring substituted with two methoxy groups and an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL typically involves the reaction of 4,7-dimethoxy-1,3-benzodioxole with an appropriate ethanol derivative under controlled conditions. Common synthetic routes include:
Esterification: The reaction of 4,7-dimethoxy-1,3-benzodioxole with ethyl alcohol in the presence of an acid catalyst.
Reduction: The reduction of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification or reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxoles, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
Uniqueness
2-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-1-ETHANOL is unique due to its specific substitution pattern on the benzodioxole ring and the presence of an ethanol side chain
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(3-4-12)9(14-2)11-10(8)15-6-16-11/h5,12H,3-4,6H2,1-2H3 |
InChI Key |
QBILFNZXJDKOBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CCO)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


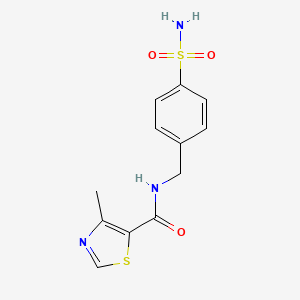
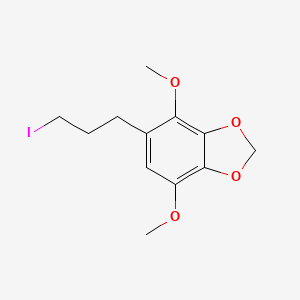
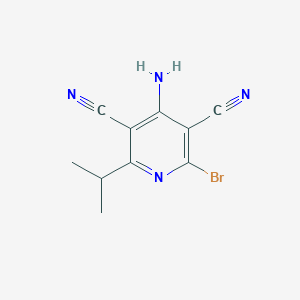
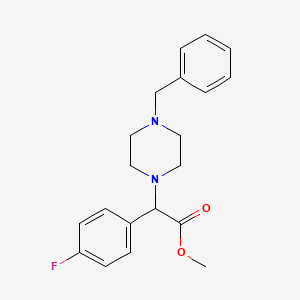

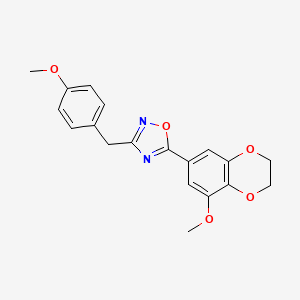
![7-Chloro-6-methyl[1,2,4]triazolo[1,5-b]pyridazin-8-ol](/img/structure/B11054197.png)
![N-methyl-8-(morpholin-4-yl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]quinazoline-7-sulfonamide](/img/structure/B11054200.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11054204.png)
![Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11054210.png)
![2-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11054215.png)
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054218.png)

![Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate](/img/structure/B11054233.png)
